molecular formula C8H12F3NO6 B045108 N-Trifluoroacetylgalactosamine CAS No. 117766-36-6

N-Trifluoroacetylgalactosamine

Cat. No. B045108
M. Wt: 275.18 g/mol
InChI Key: ZXNYUXIMAXVSFN-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trifluoroacetylgalactosamine (TFA-GalNAc) is a chemical compound that has gained significant attention in the field of glycoscience. It is a derivative of GalNAc, which is a monosaccharide sugar that is found in various glycoproteins and glycolipids. TFA-GalNAc has been extensively studied for its potential applications in developing therapeutics for various diseases, including cancer, inflammation, and viral infections.

Scientific Research Applications

N-Trifluoroacetylgalactosamine has been extensively studied for its potential applications in developing therapeutics for various diseases. It has been shown to inhibit the activity of O-GlcNAcase, an enzyme that plays a crucial role in the regulation of cellular processes. Inhibition of O-GlcNAcase has been linked to the suppression of inflammation, cancer, and viral infections.

Mechanism Of Action

N-Trifluoroacetylgalactosamine inhibits the activity of O-GlcNAcase by binding to the active site of the enzyme. This results in the accumulation of O-GlcNAc modified proteins, which play a crucial role in the regulation of cellular processes. The accumulation of O-GlcNAc modified proteins has been linked to the suppression of inflammation, cancer, and viral infections.

Biochemical And Physiological Effects

N-Trifluoroacetylgalactosamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of O-GlcNAcase, which results in the accumulation of O-GlcNAc modified proteins. The accumulation of O-GlcNAc modified proteins has been linked to the suppression of inflammation, cancer, and viral infections.

Advantages And Limitations For Lab Experiments

N-Trifluoroacetylgalactosamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in inhibiting the activity of O-GlcNAcase. However, N-Trifluoroacetylgalactosamine has some limitations for lab experiments. It is a relatively new compound, and its potential side effects are not fully understood. It is also expensive, which may limit its use in large-scale experiments.

Future Directions

N-Trifluoroacetylgalactosamine has several potential future directions. It can be used in the development of therapeutics for various diseases, including cancer, inflammation, and viral infections. It can also be used in the development of diagnostic tools for the detection of O-GlcNAc modified proteins. Further research is needed to fully understand the potential applications of N-Trifluoroacetylgalactosamine and its mechanisms of action.
Conclusion:
In conclusion, N-Trifluoroacetylgalactosamine is a promising compound that has gained significant attention in the field of glycoscience. It has been extensively studied for its potential applications in developing therapeutics for various diseases, including cancer, inflammation, and viral infections. N-Trifluoroacetylgalactosamine inhibits the activity of O-GlcNAcase, which results in the accumulation of O-GlcNAc modified proteins. The accumulation of O-GlcNAc modified proteins has been linked to the suppression of inflammation, cancer, and viral infections. Further research is needed to fully understand the potential applications of N-Trifluoroacetylgalactosamine and its mechanisms of action.

Synthesis Methods

The synthesis of N-Trifluoroacetylgalactosamine involves the reaction of GalNAc with trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction results in the formation of N-Trifluoroacetylgalactosamine, which is a white crystalline powder. The purity of N-Trifluoroacetylgalactosamine can be improved by recrystallization and purification methods.

properties

CAS RN

117766-36-6

Product Name

N-Trifluoroacetylgalactosamine

Molecular Formula

C8H12F3NO6

Molecular Weight

275.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H12F3NO6/c9-8(10,11)7(17)12-3-5(15)4(14)2(1-13)18-6(3)16/h2-6,13-16H,1H2,(H,12,17)/t2-,3-,4+,5-,6-/m1/s1

InChI Key

ZXNYUXIMAXVSFN-VFUOTHLCSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)(F)F)O)O)O

SMILES

C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O

synonyms

N-trifluoro-GalNAc
N-trifluoroacetylgalactosamine

Origin of Product

United States

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